
N-(4-羟基-2,6-二甲基苯基)哌啶-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide” is a local anesthetic with less cardiotoxicity than bupivacaine . It causes a reversible blockade of impulse propagation along nerve fibers by preventing the inward movement of sodium ions through the cell membrane of the nerve fibers .
Synthesis Analysis
The synthesis of “N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide” involves several steps. First, 2-piperidinecarboxylic acid is reacted with chloromethane gas at room temperature for 1 hour. The mixture is then heated to 55°C and a solution of bis(trichloromethyl) carbonate (BTC) in toluene is added over 2 hours. The reaction is maintained at this temperature for 5 hours. A solution of 2,6-dimethylaniline in toluene is then added and the reaction is allowed to proceed at 55-60°C for 2 hours .
Molecular Structure Analysis
The molecular formula of “N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide” is C14H20N2O2 . The compound has a molecular weight of 232.33 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide” include the removal of the metalation group, dehydroxylation, and pyridine reduction .
Physical And Chemical Properties Analysis
“N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide” is a solid at 20°C . The compound has a melting point of 114.0 to 118.0°C .
科学研究应用
有机锡配合物的抗结核活性
有机锡(IV)配合物,包括那些源自美芬酸和其他羧酸的配合物,已显示出显著的抗结核活性。这些配合物展示了广泛的结构多样性,其生物活性受配体环境的性质、连接到锡的有机基团以及化合物结构的影响。特别是三有机锡(IV)配合物已被确定为具有优越的抗结核活性,相比于它们的二有机锡(IV)对应物,可能是由于与有机配体相关的毒性差异 (Iqbal, Ali, & Shahzadi, 2015)。
纳米过滤膜技术
最近在纳米过滤(NF)膜技术方面的进展,特别是涉及带有褶皱聚酰胺层的哌嗪基NF膜,已经展示出在环境应用中具有显著潜力,包括软化水、净化和废水处理。这些膜因其增强的分离性能而备受认可,提供了水透过性、选择性和抗污性能的改进。褶皱NF膜的开发代表了高性能NF膜设计在各种环境应用中的重要进展 (Shao et al., 2022)。
哌嗪衍生物在治疗应用中的作用
哌嗪是许多治疗剂中的核心结构基元,参与了广泛的药理活性,包括抗精神病、抗组胺、抗心绞痛、抗抑郁、抗癌、抗病毒和抗炎症效应。对哌嗪核上取代模式的修改可以显著改变所得分子的药用潜力,突显了哌嗪作为药物发现中的构建块的多功能性。这强调了哌嗪衍生物,包括N-(4-羟基-2,6-二甲基苯基)哌啶-2-甲酰胺,作为新治疗剂开发中的关键组分的潜力 (Rathi, Syed, Shin, & Patel, 2016)。
作用机制
Target of Action
4-Hydroxy-N-desbutyl Bupivacaine, also known as (2S)-N-(4-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide or N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide, is a derivative of Bupivacaine . Bupivacaine is a widely used local anesthetic agent . The primary targets of Bupivacaine are voltage-gated sodium channels in neurons, which are critical for the generation and conduction of nerve impulses .
Mode of Action
Like Bupivacaine, 4-Hydroxy-N-desbutyl Bupivacaine provides local anesthesia through blockade of nerve impulse generation and conduction . This blockade is achieved by inhibiting the influx of sodium ions into the neuron through voltage-gated sodium channels .
Biochemical Pathways
The metabolism of 4-Hydroxy-N-desbutyl Bupivacaine involves four proposed metabolic processes: aromatic hydroxylation, N-dealkylation, amide hydrolysis, and conjugation . Both 4’-hydroxylation and n-dealkylation are minor metabolic pathways in humans .
Pharmacokinetics
The pharmacokinetics of 4-Hydroxy-N-desbutyl Bupivacaine involves its absorption, distribution, metabolism, and excretion (ADME). After administration, the time to maximum serum concentration is about 0.4 hours . The mean total urinary excretion of Bupivacaine and its metabolites and their conjugates varies between 2.46 and 3.22% of the total dose administered .
Result of Action
The result of the action of 4-Hydroxy-N-desbutyl Bupivacaine is the inhibition of nerve impulse generation and conduction, leading to local anesthesia . This effect is achieved by blocking the influx of sodium ions into neurons through voltage-gated sodium channels .
Action Environment
The action, efficacy, and stability of 4-Hydroxy-N-desbutyl Bupivacaine can be influenced by various environmental factors. For example, the metabolic pathways of 4-Hydroxy-N-desbutyl Bupivacaine can be affected by the presence of certain enzymes in the body
未来方向
生化分析
Biochemical Properties
4-Hydroxy-N-desbutyl Bupivacaine plays a role in various biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in its metabolism. The compound also binds to proteins like serum albumin, affecting its distribution and bioavailability. These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of 4-Hydroxy-N-desbutyl Bupivacaine .
Cellular Effects
4-Hydroxy-N-desbutyl Bupivacaine influences several cellular processes. It affects cell signaling pathways by modulating ion channels, particularly sodium channels, which are essential for nerve impulse transmission. This modulation can alter gene expression and cellular metabolism, impacting cell function and viability .
Molecular Mechanism
The molecular mechanism of 4-Hydroxy-N-desbutyl Bupivacaine involves binding to voltage-gated sodium channels, inhibiting their function. This inhibition prevents the propagation of action potentials, leading to local anesthesia. Additionally, the compound may interact with other biomolecules, such as enzymes, to modulate their activity and influence gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-N-desbutyl Bupivacaine change over time. The compound exhibits stability under controlled conditions, but it can degrade over extended periods. Long-term studies have shown that it can have lasting effects on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 4-Hydroxy-N-desbutyl Bupivacaine vary with different dosages in animal models. At low doses, it provides effective local anesthesia without significant adverse effects. At higher doses, it can cause toxicity, including neurotoxic and cardiotoxic effects. These threshold effects are critical for determining safe and effective dosage ranges .
Metabolic Pathways
4-Hydroxy-N-desbutyl Bupivacaine is involved in several metabolic pathways. It undergoes hydroxylation and N-dealkylation, primarily mediated by cytochrome P450 enzymes. These metabolic processes influence the compound’s bioavailability and elimination, affecting its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of 4-Hydroxy-N-desbutyl Bupivacaine within cells and tissues are mediated by various transporters and binding proteins. The compound can bind to serum albumin, facilitating its distribution in the bloodstream. Its localization and accumulation in specific tissues are influenced by these interactions .
Subcellular Localization
4-Hydroxy-N-desbutyl Bupivacaine exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. These localization patterns are essential for understanding the compound’s activity and function within cells .
属性
IUPAC Name |
N-(4-hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-9-7-11(17)8-10(2)13(9)16-14(18)12-5-3-4-6-15-12/h7-8,12,15,17H,3-6H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGZGTQKSFXTPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2CCCCN2)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857751 |
Source


|
| Record name | N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51989-48-1 |
Source


|
| Record name | N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


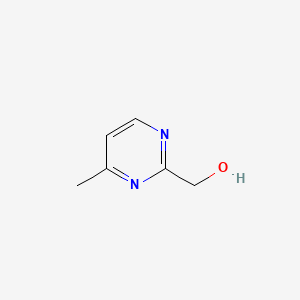
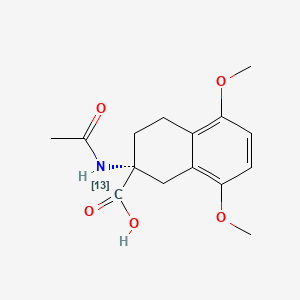
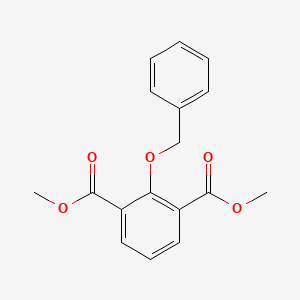
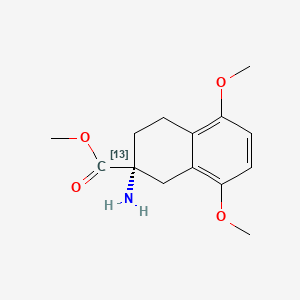
![9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one](/img/structure/B585215.png)

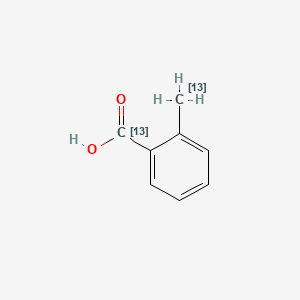
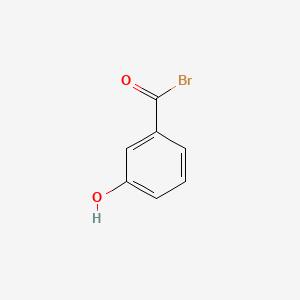
![5-Ethoxytetrazolo[1,5-c]quinazoline](/img/structure/B585221.png)
